1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
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Overview
Description
1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their versatile chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions include the use of dry toluene and molecular sieves to enhance the yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis suggests potential scalability for industrial applications, given the efficiency and high yield of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole and pyridine rings allow for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with biological pathways, leading to its observed biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and antifungal activities.
1,2,3-Triazole: Exhibits a range of biological activities, including anticancer and enzyme inhibition.
Triazolopyridine Derivatives: Similar compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific structure, which combines a triazole ring with a pyridine ring and a bulky alkyl group.
Properties
Molecular Formula |
C13H24N4 |
---|---|
Molecular Weight |
236.36 g/mol |
IUPAC Name |
1-(2,4,4-trimethylpentan-2-yl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C13H24N4/c1-12(2,3)9-13(4,5)17-11-6-7-14-8-10(11)15-16-17/h14H,6-9H2,1-5H3 |
InChI Key |
IKEWOBBQLNAFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1C2=C(CNCC2)N=N1 |
Origin of Product |
United States |
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